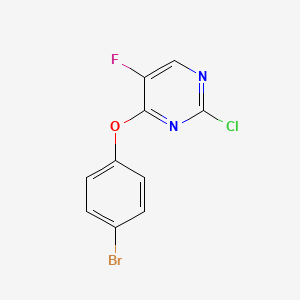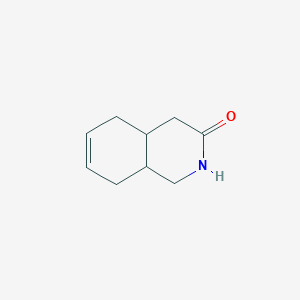
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one is a heterocyclic organic compound with the molecular formula C9H13NO It is a derivative of isoquinoline, characterized by a partially saturated ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one can be synthesized through several methods. One common approach involves the reduction of isoquinoline derivatives. For example, catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon can yield this compound. Another method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, less saturated and with different chemical properties.
Tetrahydroisoquinoline: A partially saturated derivative with different reactivity and applications.
Decahydroisoquinoline: A fully saturated derivative with distinct chemical behavior.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one is unique due to its specific degree of saturation and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11) |
InChI-Schlüssel |
VKJDPKSHGXEIBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


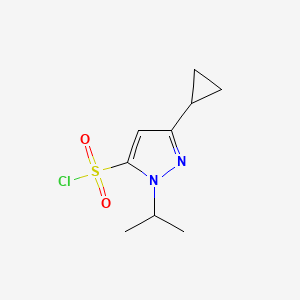
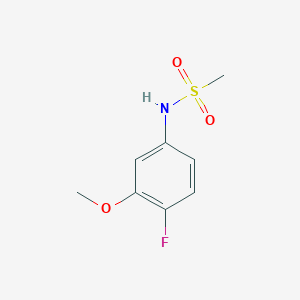

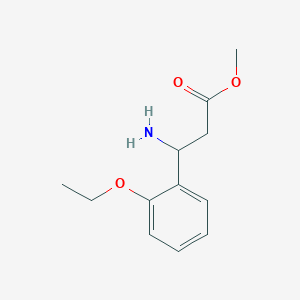
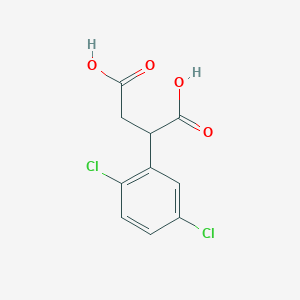
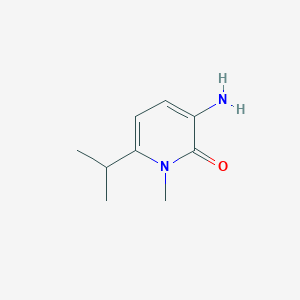
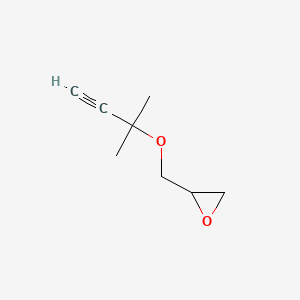
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
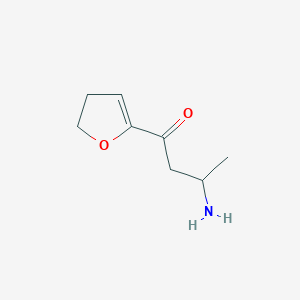

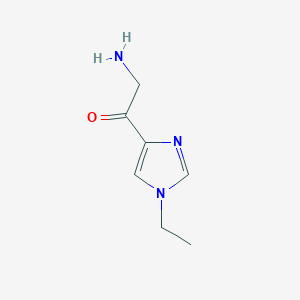
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

